Methyl 2-(5-acetyl-2-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a derivative of phenylacetic acid and is characterized by the presence of an acetyl group and a methoxy group on the aromatic ring. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate can be synthesized through the esterification of (2-acetyl-5-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out at room temperature for about 16 hours, followed by purification to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is used in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of methyl 2-(5-acetyl-2-methoxyphenyl)acetate involves its interaction with various molecular targets depending on the specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting metabolic pathways. The acetyl and methoxy groups play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-methoxyphenyl)acetate
- (2-Acetyl-5-methoxy-phenyl)-acetic acid methyl ester
- 2-Methoxy-5-methylphenol, acetate
Uniqueness
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is unique due to the specific positioning of the acetyl and methoxy groups on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .
Properties
IUPAC Name |
methyl 2-(5-acetyl-2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAIRGUURAYSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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